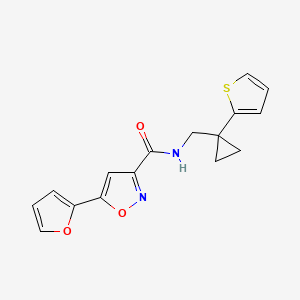

5-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide

Description

5-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name |

5-(furan-2-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c19-15(11-9-13(21-18-11)12-3-1-7-20-12)17-10-16(5-6-16)14-4-2-8-22-14/h1-4,7-9H,5-6,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKUSWCHJQMQPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=NOC(=C2)C3=CC=CO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and thiophene derivatives, followed by cyclopropylation and subsequent formation of the isoxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Recent studies have highlighted various biological activities associated with this compound, including:

- Antimicrobial Properties : Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial activity. The compound demonstrated a notable reduction in biofilm formation by Staphylococcus aureus, indicating its potential as an antibacterial agent. The study employed modified disk diffusion methods to assess its efficacy .

- Cytotoxicity Against Cancer Cells : The compound has shown promising results in cytotoxic assays against several cancer cell lines. It was found to be more effective than traditional chemotherapeutic agents, such as doxorubicin, in inducing apoptosis, suggesting its potential as an anticancer agent .

- Mechanisms of Action : The proposed mechanisms involve binding to specific molecular targets within cells, including enzymes and receptors that play roles in inflammatory processes and cell proliferation. The unique combination of furan and thiophene rings contributes to its binding affinity and specificity, enhancing its pharmacological profile .

Study on Antimicrobial Activity

A recent investigation into the antimicrobial properties of various isoxazole derivatives reported that this compound exhibited a significant reduction in biofilm formation by Staphylococcus aureus. The study utilized modified disk diffusion methods to assess efficacy, highlighting the compound's potential in treating bacterial infections .

Cytotoxicity in Cancer Models

Another study focused on the cytotoxic effects of this compound against several cancer cell lines. Results indicated that it was more effective than traditional chemotherapeutic agents like doxorubicin in inducing apoptosis in certain cancer models, underscoring its potential as a novel anticancer agent .

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to fit into binding sites, modulating the activity of its targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

5-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide: shares structural similarities with other isoxazole derivatives.

Thiophene and furan derivatives: These compounds have similar heterocyclic structures and may exhibit comparable chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Biological Activity

5-(furan-2-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound can be characterized by its unique structural features, which include a furan ring, a thiophene moiety, and an isoxazole core. The synthesis typically involves several key steps:

- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving furan derivatives and appropriate nitrogen sources.

- Attachment of the Thiophene and Cyclopropyl Groups : These groups are introduced via cross-coupling reactions or cyclopropanation methods, respectively.

The overall synthetic route is crucial for optimizing yield and purity, often requiring careful control of reaction conditions such as temperature and solvent choice.

Biological Mechanisms

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can be critical for developing therapeutic agents against diseases such as cancer and metabolic disorders.

- Receptor Modulation : Interaction with receptors may influence signaling pathways, leading to various physiological effects.

Pharmacological Studies

Recent studies have focused on evaluating the compound's efficacy in various biological assays:

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Tyrosinase Inhibition | 0.0433 | |

| Antimicrobial Activity | Zone of Inhibition | 15 mm | |

| Cytotoxicity | MTT Assay | IC50 = 12.5 |

Case Studies

- Tyrosinase Inhibition : A study demonstrated that derivatives similar to the target compound exhibited potent tyrosinase inhibitory activity, suggesting potential applications in skin whitening agents or treatments for hyperpigmentation disorders .

- Antimicrobial Properties : Another investigation revealed that the compound displayed significant antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent .

- Cytotoxic Effects : Research conducted on cancer cell lines showed that the compound induced cytotoxicity at micromolar concentrations, highlighting its possible use in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.